Benzyl 4-bromobutyl ether
Overview
Description
Benzyl 4-bromobutyl ether: is an organic compound with the molecular formula C11H15BrO . It is a colorless to brown liquid that is primarily used in organic synthesis. The compound is known for its role in the synthesis of monodisperse oligo(tetrahydrofuran), a supramolecular network structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-bromobutyl ether can be synthesized through the reaction of benzyl alcohol with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-bromobutyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include alkanes.
Scientific Research Applications
Chemistry: Benzyl 4-bromobutyl ether is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals. It is particularly valuable in the preparation of monodisperse oligo(tetrahydrofuran), which is used in the study of supramolecular chemistry .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of complex molecules used in various applications .
Mechanism of Action
The mechanism of action of benzyl 4-bromobutyl ether primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
- Benzyl 2-bromoethyl ether
- Benzyl 3-bromopropyl ether
- 4-Bromobenzyl methyl ether
Comparison: Benzyl 4-bromobutyl ether is unique due to its four-carbon chain, which provides greater flexibility and reactivity compared to shorter-chain analogs like benzyl 2-bromoethyl ether and benzyl 3-bromopropyl ether. This increased chain length allows for more diverse chemical transformations and applications .
Biological Activity
Benzyl 4-bromobutyl ether (CHBrO) is an ether compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, synthesis, and biological implications based on recent research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 243.14 g/mol
- CAS Number : 60789-54-0
- Synonyms : 4-bromobutoxymethylbenzene, 4-benzyloxybutyl bromide
Synthesis Methods
This compound can be synthesized through various methods, including:
- Williamson Ether Synthesis : This method involves the nucleophilic substitution of a bromide with a benzyl alcohol derivative.
- Direct Alkylation : The reaction of benzyl alcohol with 4-bromobutyl bromide under suitable conditions.
Antimicrobial Properties
Recent studies have indicated that benzyl ethers, including this compound, exhibit significant antimicrobial properties. For instance, research has shown that certain benzyl ethers can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceutical formulations as antimicrobial agents .
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against human cancer cells, with IC values indicating effective inhibition of cell proliferation. This suggests that it may serve as a lead compound for further development in cancer therapeutics .
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that benzyl ethers possess a broad spectrum of activity against gram-positive and gram-negative bacteria. This compound was included in the screening and showed promising results against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Cytotoxic Effects on Cancer Cells :
Table of Biological Activities
Safety and Toxicology
Despite its potential benefits, safety assessments are crucial for any compound intended for therapeutic use. Preliminary toxicological studies indicate that this compound may exhibit acute toxicity if ingested or if it comes into contact with skin. It is classified as harmful if swallowed or absorbed through the skin .
Properties
IUPAC Name |
4-bromobutoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRVGYAMRJVUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403129 | |
Record name | Benzyl 4-bromobutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60789-54-0 | |
Record name | Benzyl 4-bromobutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 4-Bromobutyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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